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Compound of Interest

Compound Name: 3-Phenyl-1-pentene

Cat. No.: B012858

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einfuhrung: 3-Phenyl-1-penten ist ein vielseitiges ungesattigtes aromatisches
Kohlenwasserstoffmolekul. Seine Struktur, die sowohl eine reaktive Alken-Doppelbindung als
auch einen Phenylring umfasst, macht es zu einem wertvollen Ausgangsmaterial fir eine
Vielzahl von chemischen Umwandlungen. Die Derivatisierung von 3-Phenyl-1-penten
ermoglicht die Synthese einer breiten Palette von funktionellen Molekilen, die als
Zwischenprodukte in der organischen Synthese, insbesondere in der pharmazeutischen und
materialwissenschaftlichen Forschung, von Bedeutung sind. Diese Anwendungsbeispiele
beschreiben verschiedene Schlisselreaktionen zur Funktionalisierung von 3-Phenyl-1-penten,
einschlief3lich detaillierter experimenteller Protokolle und quantitativer Daten.

Anwendungsbeispiele

Die reaktive Alken-Einheit in 3-Phenyl-1-penten ermdglicht diverse Transformationen, darunter
Oxidations-, Reduktions- und Additionsreaktionen.[1] Diese Reaktionen kdnnen genutzt
werden, um gezielt neue funktionelle Gruppen einzufihren und die molekulare Komplexitat zu
erhohen.

1. Oxidative Reaktionen: Die Oxidation der Doppelbindung in 3-Phenyl-1-penten kann zu
verschiedenen Produkten wie Epoxiden, Diolen oder Carbonylverbindungen fiihren.[2]

o Wacker-Oxidation: Diese Reaktion wandelt terminale Alkene in Gegenwart eines
Palladium(ll)-Katalysators und eines Co-Oxidationsmittels typischerweise in Methylketone
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um.[3][4][5]

o Dihydroxylierung: Die syn-Dihydroxylierung kann mit Osmiumtetroxid oder
Kaliumpermanganat durchgefuhrt werden, um vicinale Diole zu erzeugen.[6][7] Die anti-
Dihydroxylierung erfolgt Uber eine Epoxid-Zwischenstufe mit anschlie3ender
saurekatalysierter Ringoffnung.[8]

e Ozonolyse: Diese Reaktion spaltet die Doppelbindung und fuhrt je nach Aufarbeitung zu
Aldehyden oder Ketonen (reduktive Aufarbeitung) oder Carbonsauren (oxidative
Aufarbeitung).[9]

o Epoxidierung: Die Umsetzung mit Peroxysauren wie m-CPBA fuhrt zur Bildung des
entsprechenden Epoxids, einem wichtigen synthetischen Zwischenprodukt.[10]

2. Hydroborierung-Oxidation: Diese zweistufige Reaktion ermoglicht die anti-Markovnikov-
Addition von Wasser an die Doppelbindung, was zur Bildung des priméren Alkohols, 3-Phenyl-
1-pentanol, fuhrt.[11][12][13] Die Reaktion verlauft stereospezifisch als syn-Addition.[12][14]

3. Katalytische Hydrierung: Die Doppelbindung von 3-Phenyl-1-penten kann selektiv zu einer
Einfachbindung reduziert werden, ohne den aromatischen Ring anzugreifen, wenn
Standardkatalysatoren wie Palladium auf Kohle (Pd/C) unter milden Bedingungen verwendet
werden.[15][16] Dies fuhrt zur Bildung von 3-Phenylpentan. Die Hydrierung des Phenylrings
erfordert hartere Bedingungen, wie hohere Dricke und Temperaturen oder potentere
Katalysatoren.[16]

4. Pauson-Khand-Reaktion: Hierbei handelt es sich um eine [2+2+1]-Cycloadditionsreaktion
zwischen einem Alken, einem Alkin und Kohlenmonoxid, die durch einen Metallcarbonyl-
Komplex, typischerweise Dicobaltoctacarbonyl, katalysiert wird.[17][18] Diese Reaktion ist eine
leistungsstarke Methode zur Synthese von a,(3-Cyclopentenonen.[17][19]

Visualisierung von Arbeitsablaufen und
Reaktionswegen
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Abbildung 1: Allgemeiner Arbeitsablauf fir die Derivatisierung von 3-Phenyl-1-penten.

Quantitative Datenzusammenfassung
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. . Katalysator/Be Typische
Reaktionstyp Reagenzien . Produkt
dingungen Ausbeute (%)
Wacker- 3-Phenyl-2-
o Oz, H20 PdClz, CuCl2 70-85
Oxidation pentanon
syn- 0sOa4 (kat.), o 3-Phenyl-1,2-
i ) Pyridin, RT ) 85-95
Dihydroxylierung  NMO pentandiol
Ozonolyse 1. Os3; 2. Zn/H20 2-Phenylbutanal
_ CHzClz, -78 °C 80-90
(reduktiv) oder DMS & Formaldehyd
Hydroborierung- 1. BHs-THF; 2. ) 3-Phenyl-1-
o THF, 0 °C bis RT 90-98
Oxidation H202, NaOH pentanol
Katalytische
} Hz (1 atm) 10% Pd/C 3-Phenylpentan >95
Hydrierung
Pauson-Khand- Phenylacetylen, Substituiertes
_ Co2(CO)s 60-75
Reaktion CcO Cyclopentenon

Experimentelle Protokolle

Protokoll 1: Wacker-Oxidation zur Synthese von 3-Phenyl-2-pentanon

Reaktionsschema: Wacker-Oxidation

3-Phenyl-1-penten

PdCI2 (10 mol%), CuCl2
2 (1 atm), DMF/H20, RT

3-Phenyl-2-pentanon

Click to download full resolution via product page

Abbildung 2: Reaktionsschema der Wacker-Oxidation von 3-Phenyl-1-penten.
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« Vorbereitung: In einem 100-mL-Rundkolben werden Palladium(ll)-chlorid (PdClz, 0.1 Aq.)
und Kupfer(ll)-chlorid (CuClz, 2 Ag.) in einer Mischung aus Dimethylformamid (DMF) und
Wasser (7:1, 40 mL) gelost.

 Reaktionsstart: 3-Phenyl-1-penten (1 Ag.) wird zur Katalysatorlosung gegeben.

e Reaktionsfuhrung: Ein mit Sauerstoff gefillter Ballon wird am Kolben befestigt. Die Mischung
wird bei Raumtemperatur fir 24 Stunden kraftig gerihrt. Der Reaktionsfortschritt wird mittels
Dunnschichtchromatographie (DC) tUberwacht.

o Aufarbeitung: Nach vollstandiger Umsetzung wird die Reaktionsmischung mit Diethylether
(50 mL) verdiinnt und durch eine kurze Saule Celite filtriert. Das Filtrat wird mit Wasser (3 x
30 mL) und gesattigter NaCl-Losung (30 mL) gewaschen.

« |solierung: Die organische Phase wird tber wasserfreiem Magnesiumsulfat (MgSQOa)
getrocknet, filtriert und das Losungsmittel unter reduziertem Druck entfernt.

e Reinigung: Das Rohprodukt wird durch Saulenchromatographie (Kieselgel,
Hexan/Ethylacetat-Gradient) gereinigt, um reines 3-Phenyl-2-pentanon zu erhalten.

Protokoll 2: Hydroborierung-Oxidation zur Synthese von 3-Phenyl-1-pentanol

Reaktionsschema: Hydroborierung-Oxidation

3-Phenyl-1-penten

1. BH3-THF
. H202, NaOH

3-Phenyl-1-pentanol

Click to download full resolution via product page
Abbildung 3: Reaktionsschema der Hydroborierung-Oxidation von 3-Phenyl-1-penten.

e Vorbereitung: Ein trockener 250-mL-Dreihalskolben, ausgestattet mit einem Tropftrichter und
einem Stickstoffeinlass, wird mit 3-Phenyl-1-penten (1 Ag.) in wasserfreiem Tetrahydrofuran
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(THF, 50 mL) beschickt und auf 0 °C gekunhlt.

 Hydroborierung: Eine 1 M Lésung von Boran-THF-Komplex (BHs-THF, 1.1 Ag.) wird langsam
Uber den Tropftrichter zugegeben. Die Mischung wird bei 0 °C fir 30 Minuten und
anschlieBend bei Raumtemperatur fur 2 Stunden gerihrt.

o Oxidation: Die Reaktionsmischung wird erneut auf 0 °C gekuhlt. Langsam werden 3 M
wassrige Natriumhydroxidlosung (NaOH, 1.2 Ag.) und anschlieRend vorsichtig 30%ige
Wasserstoffperoxidldsung (H202, 1.2 Aq.) zugetropft.

e Reaktionsfiihrung: Die Mischung wird fur 1 Stunde bei Raumtemperatur gerihrt.

o Aufarbeitung: Die organische Schicht wird abgetrennt und die wassrige Schicht mit
Diethylether (3 x 40 mL) extrahiert. Die vereinigten organischen Phasen werden mit
gesattigter NaCl-Losung gewaschen.

e |solierung und Reinigung: Die organische Phase wird tiber Na=SOa4 getrocknet, filtriert und
das Losungsmittel im Vakuum entfernt. Das Rohprodukt wird durch S&dulenchromatographie
(Kieselgel, Hexan/Ethylacetat) gereinigt.

Protokoll 3: Katalytische Hydrierung zur Synthese von 3-Phenylpentan

Reaktionsschema: Katalytische Hydrierung

3-Phenyl-1-penten

H2 (1 atm), Pd/C
Ethanol, RT

3-Phenylpentan

Click to download full resolution via product page
Abbildung 4: Reaktionsschema der katalytischen Hydrierung von 3-Phenyl-1-penten.

o Vorbereitung: In einem Parr-Hydriergefald oder einem geeigneten Rundkolben werden 3-
Phenyl-1-penten (1 Ag.) und 10% Palladium auf Aktivkohle (Pd/C, 5 mol%) in Ethanol (50
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mL) suspendiert.

o Reaktionsfiihrung: Die Apparatur wird mehrmals mit Wasserstoffgas evakuiert und gespiilt.
Anschliel3end wird die Reaktion unter einer Wasserstoffatmosphéare (Ballondruck, ca. 1 atm)
bei Raumtemperatur fur 4-6 Stunden kréftig gerihrt.

o Aufarbeitung: Nach Beendigung der Reaktion (Verfolgung mittels DC oder GC-MS) wird die
Reaktionsmischung vorsichtig durch einen Celite-Pfropfen filtriert, um den Katalysator zu
entfernen. Der Filterkuchen wird mit Ethanol nachgewaschen.

 |solierung: Das Losungsmittel aus dem Filtrat wird unter reduziertem Druck entfernt, um das
Produkt 3-Phenylpentan in hoher Reinheit und Ausbeute zu erhalten. Eine weitere Reinigung
ist in der Regel nicht erforderlich.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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